molecular formula C27H22N2O4 B11399776 3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11399776
M. Wt: 438.5 g/mol
InChI Key: FUGTWNYCNHHKBK-UHFFFAOYSA-N
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Description

3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the benzofuran class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to improve the efficiency of benzofuran derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in tumor growth or viral replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the benzofuran ring.

    Benzimidazole: Another heterocyclic compound with similar biological activities.

Uniqueness

3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific structure, which combines two benzofuran rings with additional functional groups

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H22N2O4/c1-16-7-10-19(11-8-16)28-27(31)26-25(21-5-3-4-6-22(21)33-26)29-24(30)14-18-15-32-23-13-17(2)9-12-20(18)23/h3-13,15H,14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

FUGTWNYCNHHKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C

Origin of Product

United States

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